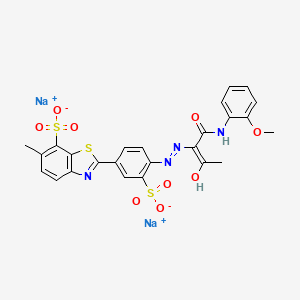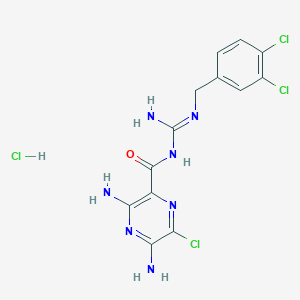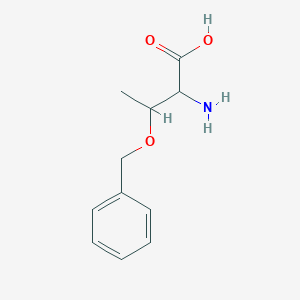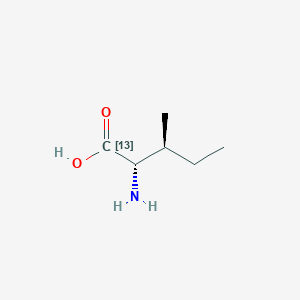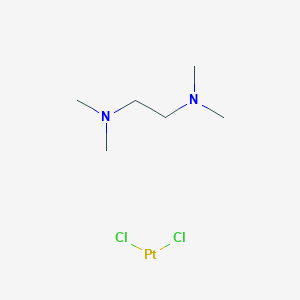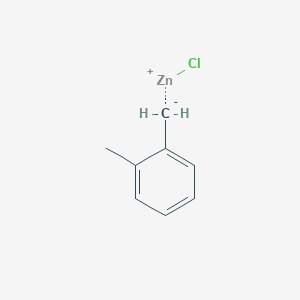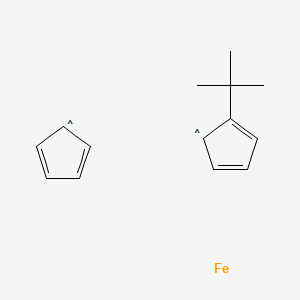
Diethyl 2-phthalimidomalonate-2-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-phthalimidomalonate-2-13C is a stable isotope-labeled compound used extensively in scientific research. The compound features a carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, where it helps in tracing molecular pathways and understanding complex biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-phthalimidomalonate-2-13C typically involves the following steps:
Formation of Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Alkylation: The phthalimide is then alkylated with diethyl malonate in the presence of a base such as sodium ethoxide. This step introduces the malonate moiety into the molecule.
Isotope Labeling: The carbon-13 isotope is introduced during the synthesis of diethyl malonate, ensuring that the final product, this compound, contains the labeled carbon atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Diethyl 2-phthalimidomalonate-2-13C undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include phthalimide derivatives, carboxylic acids, and various substituted malonates.
科学研究应用
Diethyl 2-phthalimidomalonate-2-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.
作用机制
The mechanism of action of Diethyl 2-phthalimidomalonate-2-13C is primarily related to its role as a labeled compound in analytical studies. The carbon-13 isotope acts as a tracer, allowing researchers to follow the compound through various chemical and biological processes. This helps in elucidating reaction mechanisms, metabolic pathways, and molecular interactions.
相似化合物的比较
Similar Compounds
Diethyl 2-phthalimidomalonate: The non-labeled version of the compound.
Diethyl acetamidomalonate-2-13C: Another isotope-labeled compound with a similar structure but different functional groups.
Ethyl phthalimidomalonate-2-13C, 15N: Contains both carbon-13 and nitrogen-15 isotopes for more complex tracing studies.
Uniqueness
Diethyl 2-phthalimidomalonate-2-13C is unique due to its specific labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. Its structure allows for versatile chemical modifications, making it a useful intermediate in organic synthesis and a valuable tool in various research fields.
属性
CAS 编号 |
1007459-54-2 |
|---|---|
分子式 |
C15H15NO6 |
分子量 |
306.27 g/mol |
IUPAC 名称 |
diethyl 2-(1,3-dioxoisoindol-2-yl)(213C)propanedioate |
InChI |
InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1 |
InChI 键 |
SZNGBHWKVWEBKW-KHWBWMQUSA-N |
手性 SMILES |
CCOC(=O)[13CH](C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)
